![molecular formula C19H21N3O3S2 B2976471 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 941899-63-4](/img/structure/B2976471.png)

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of benzo[e][1,2,4]thiadiazine . Benzo[e][1,2,4]thiadiazine derivatives are known to exhibit various biological activities .

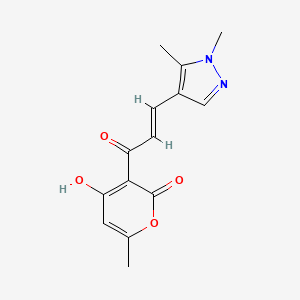

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[e][1,2,4]thiadiazine ring, which is a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms .Applications De Recherche Scientifique

Synthesis and Insecticidal Applications

- Research demonstrates the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at developing insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These synthesized compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were tested for their insecticidal properties, showcasing potential applications in agricultural pest management (Fadda et al., 2017).

Antitumor and Anticancer Activity

- Novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in oncology (Yurttaş et al., 2015).

Antimicrobial Agents

- The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the relevance of thiadiazole derivatives in developing new antimicrobial drugs. These compounds were evaluated against bacterial and fungal strains, showing moderate activity and suggesting potential in designing new antimicrobial therapies (Sah et al., 2014).

Synthesis of Heterocycles

- Another study focuses on the synthesis of heterocycles from versatile thioureido-acetamides, showing how thiadiazole compounds can be used as precursors for a wide range of heterocyclic syntheses. This work emphasizes the importance of thiadiazole derivatives in organic synthesis and the development of new chemical entities with potential biological activities (Schmeyers & Kaupp, 2002).

Antibacterial Activities

- The development of new compounds with thiadiazole scaffolds for antibacterial activities showcases the ongoing efforts to combat microbial resistance and develop new antibiotics. A study synthesized new N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives, evaluating their antibacterial activity against common pathogens (Juddhawala et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of this compound are the β-carbonic anhydrase (CA) isozymes, specifically MtCA1, MtCA2, and MtCA3, identified in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with these β-CA isozymes, inhibiting their activity. The chemical characteristics of the compound align with the standards for effective inhibition of β-class CA isozymes . The compound shows anti-tubercular action by inhibiting these isozymes .

Pharmacokinetics

The compound’s ki values for mtca2 and mtca3 are in the low nanomolar range (mtca3, ki = 151–2250 nM; MtCA2, Ki = 381–4480 nM), indicating a high affinity for these targets .

Result of Action

The most effective inhibitors of MtCA can effectively inhibit the growth of Mycobacterium tuberculosis strains that are resistant to standard reference drugs for tuberculosis treatment, such as rifampicin and isoniazid .

Propriétés

IUPAC Name |

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-3-14-9-11-15(12-10-14)20-18(23)13-26-19-21-27(24,25)17-8-6-5-7-16(17)22(19)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWSYEGZHJPZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2976397.png)

![methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976405.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)

![N-butyl-N-methyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)